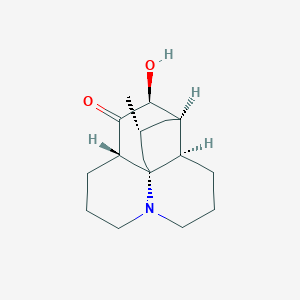

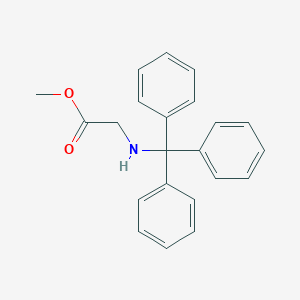

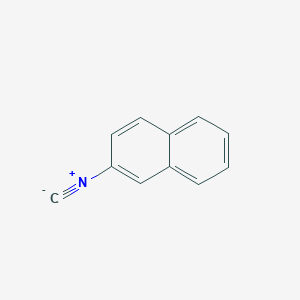

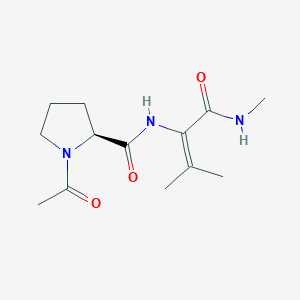

Methyl 2-(tritylamino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Fluorination

Research demonstrates the potential of electrochemical fluorination, where compounds similar to Methyl 2-(tritylamino)acetate can be used in the fluorination process. For instance, the electrochemical fluorination of methyl(phenylthio)acetate, achieving fluorination efficiency through optimizing parameters such as oxidation potential and concentration ratios, showcases the versatility of similar compounds in synthesizing fluorinated organic products, which are crucial in pharmaceuticals and agrochemicals (Balandeh et al., 2017).

Enhancing Battery Performance

Methyl acetate has been studied as a co-solvent in lithium-ion batteries, aiming to improve charging times without compromising cell lifetime. This research underlines the importance of solvent choice in electrolyte solutions for batteries, suggesting that derivatives of methyl acetate could offer similar benefits in enhancing battery performance (Li et al., 2018).

N-Monomethylation of Primary Aryl Amines

Efficient synthesis methods for N-monomethylarylamines highlight the role of acetate derivatives in organic synthesis, particularly in modifying amines for potential pharmaceutical applications. The process involves treating anilines with acetic anhydride, showcasing the utility of acetate derivatives in complex organic synthesis (Peng et al., 2009).

Biodiesel Production

Methyl acetate has been utilized as an acyl acceptor in the production of biodiesel, indicating the potential for related compounds to serve in biofuel synthesis. This novel approach provides a glycerol-free process, potentially lowering production costs and offering an environmentally friendly alternative to traditional biodiesel production methods (Du et al., 2004).

Propiedades

IUPAC Name |

methyl 2-(tritylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCOXPSJQAJMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348470 |

Source

|

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(tritylamino)acetate | |

CAS RN |

10065-71-1 |

Source

|

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

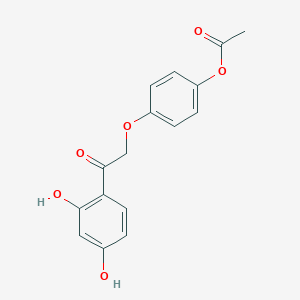

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

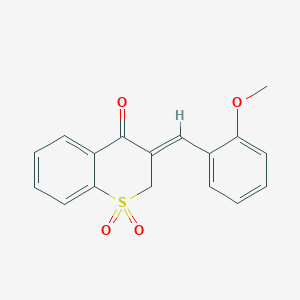

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)